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[4-(2-Furyl)phenyl]acetonitrile

Cat. No.: B12861180
M. Wt: 183.21 g/mol
InChI Key: UDMKDCOJNJVVON-UHFFFAOYSA-N
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Description

Significance in Advanced Organic Synthesis and Contemporary Chemical Research

The significance of [4-(2-Furyl)phenyl]acetonitrile in modern chemical research stems from its potential as a versatile building block. The strategic placement of the furan (B31954) ring on the phenylacetonitrile (B145931) scaffold opens up possibilities for creating novel molecular architectures.

One of the primary methods for the synthesis of such biaryl structures is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This powerful carbon-carbon bond-forming reaction would typically involve the coupling of a 4-cyanophenylboronic acid derivative with a 2-halofuran, or conversely, a 4-halophenylacetonitrile with a 2-furanylboronic acid. nih.govvulcanchem.com The efficiency and functional group tolerance of the Suzuki coupling make it an ideal strategy for the preparation of this compound and its derivatives.

Once synthesized, the molecule offers several sites for further chemical modification. The nitrile group can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings. A particularly relevant reaction for arylacetonitriles is the Knoevenagel condensation, where the active methylene (B1212753) group adjacent to the nitrile reacts with aldehydes or ketones to form a new carbon-carbon double bond. nih.govresearchgate.net

The furan ring itself is also amenable to further functionalization. It can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents. Furthermore, the furan ring can participate in various cycloaddition reactions, serving as a diene in Diels-Alder reactions, which is a powerful tool for the construction of complex polycyclic systems.

A closely related compound, 2-(4-(5-formylfuran-2-yl)phenyl)acetonitrile , has been synthesized and characterized, highlighting the feasibility of accessing this structural motif. The presence of the formyl group in this derivative provides an additional handle for synthetic transformations, such as reductive amination or oxidation to a carboxylic acid. The characterization data for this compound provides valuable insight into the spectroscopic properties of the this compound framework.

Table 1: Spectroscopic Data for 2-(4-(5-formylfuran-2-yl)phenyl)acetonitrile
Data TypeValues
13C NMR (CDCl3, 101 MHz)δ 177.3, 158.3, 153.0, 133.2, 126.8, 124.9, 119.8, 117.6, 110.1, 23.6

The research into compounds like this compound is driven by the continuous search for new molecules with unique properties. The combination of the arylacetonitrile and furan moieties in a single structure provides a rich platform for the exploration of new chemical space and the development of novel compounds for a variety of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B12861180 [4-(2-Furyl)phenyl]acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

2-[4-(furan-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C12H9NO/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7H2

InChI Key

UDMKDCOJNJVVON-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

Synthetic Methodologies for 4 2 Furyl Phenyl Acetonitrile and Analogous Molecular Scaffolds

Foundational Strategies for Arylacetonitrile Construction

The construction of arylacetonitriles can be achieved through several synthetic routes, each with its own advantages and limitations. These methods primarily focus on the introduction of the cyano (-CN) group onto an aromatic ring.

Cyanation Reactions for Nitrile Moiety Formation

Cyanation reactions are the most direct methods for introducing a nitrile group. These can be broadly categorized based on the nature of the starting material and the type of catalyst used.

Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-C bonds, and the cyanation of aryl halides is a prime example. nih.gov Palladium and nickel are the most extensively studied metals for this transformation, offering high efficiency and broad functional group tolerance. rsc.orggoogle.com

Palladium-Catalyzed Cyanations:

The first palladium-catalyzed cyanation of aryl halides was reported in 1973. acs.orgnih.gov Since then, significant advancements have been made to overcome challenges such as catalyst deactivation by the cyanide source. mit.edunih.gov Modern methods often employ sophisticated ligands and catalyst systems to achieve high yields under milder conditions. rsc.orgmit.edunih.gov For instance, a mild and efficient palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been developed that proceeds at temperatures ranging from room temperature to 40 °C. acs.orgmit.edu This method has been successfully applied to the synthesis of complex molecules like the reverse transcriptase inhibitor, lersivirine. acs.orgmit.edu Another practical approach utilizes Pd/C as the catalyst, which is advantageous for its ease of separation and reusability. acs.org The use of less toxic cyanide sources, such as potassium ferrocyanide (K4[Fe(CN)6]), has also been a significant focus, enhancing the safety and environmental profile of these reactions. nih.govresearchgate.net

Catalyst SystemAryl HalideCyanide SourceConditionsYieldRef.
Pd(OAc)2/DPPFAryl triflatesK4[Fe(CN)6]Toluene, 100 °CGood to excellent researchgate.net
Pd/CAryl bromides/chloridesZn(CN)2NMP, 120 °CGood to excellent acs.org
[(allyl)PdCl]2/DPEphosAryl imidazolylsulfonatesK4[Fe(CN)6]MeCN-H2O, 75 °CGood to excellent organic-chemistry.org
Pd2(dba)3/XantphosAryl bromidesKCNDioxane, 110 °CGood to excellent nih.gov

Nickel-Catalyzed Cyanations:

Nickel-based catalyst systems have emerged as a cost-effective alternative to palladium for cyanation reactions. google.comrsc.orgmdpi.com These systems are particularly effective for the cyanation of less reactive aryl chlorides. google.comrsc.org For example, a catalyst system comprising Ni(MeCN)62, 1,10-phenanthroline, and an organosilicon reductant can effectively cyanate (B1221674) various aryl halides and triflates using acetonitrile (B52724) as the cyanide source. rsc.orgnih.gov This method is notable for its use of a non-toxic and readily available cyano source. rsc.orgnih.gov Other nickel-catalyzed methods have utilized cyanogen (B1215507) bromide and alkyl isocyanides as the cyanide source, further expanding the toolkit for aryl nitrile synthesis. mdpi.comrsc.org

Catalyst SystemAryl HalideCyanide SourceConditionsYieldRef.
Ni(dppf)Cl2/DABAL-Me3(Hetero)aryl halidesZn(CN)2THF, 80 °CGood to excellent organic-chemistry.org
Ni(MeCN)62/PhenanthrolineAryl halides/triflatesAcetonitrile80-100 °CGood to excellent rsc.orgnih.gov
NiBr2/ZnAryl halidesCyanogen bromideDMA, 80 °CModerate to good mdpi.com
Ni(cod)2/dppfAryl/alkenyl halidesAlkyl isocyanidesToluene, 110 °CModerate to good rsc.org

Decarbonylative cyanation offers a direct route to aryl nitriles from readily available aryl carboxylic acids and their derivatives, avoiding the need for pre-functionalized aryl halides. researchgate.netnih.gov

From Aryl Carboxylic Acids:

Palladium-catalyzed decarbonylative cyanation of aryl carboxylic acids has been achieved without the need for a base, providing a practical and atom-economical method. researchgate.netnih.gov This transformation is compatible with a wide range of functional groups and has been demonstrated on a gram scale. researchgate.netnih.gov Another approach involves a Ag/Cu-mediated decarboxylative cyanation using a combination of N,N-dimethylformamide (DMF) and an ammonium (B1175870) salt as the cyanide source under aerobic conditions. sioc-journal.cn

Catalyst SystemSubstrateCyanide SourceConditionsYieldRef.
Pd(OAc)2/XantphosAryl carboxylic acidsZn(CN)2Toluene, 130 °CGood to excellent researchgate.netnih.gov
Ag2CO3/Cu(OAc)2Aryl carboxylic acidsNH4OAc/DMFO2, 130 °CModerate to good sioc-journal.cn

From Acyl Chlorides:

Nickel-catalyzed decarbonylative cyanation of acyl chlorides with trimethylsilyl (B98337) cyanide provides an efficient synthesis of a diverse array of nitriles under neutral conditions. lookchem.com The reaction proceeds through a sequence of oxidative addition, transmetalation, decarbonylation, and reductive elimination. lookchem.com This method is particularly useful as the acyl chloride starting materials can be readily prepared from the corresponding carboxylic acids. lookchem.com

Catalyst SystemSubstrateCyanide SourceConditionsYieldRef.
Ni(cod)2/PPh3Acyl chloridesTrimethylsilyl cyanideToluene, 110 °CGood to excellent lookchem.com

The reaction of aryl organometallic reagents, such as Grignard and aryllithium species, with an electrophilic cyanide source is a classic and effective method for aryl nitrile synthesis. acs.orgnih.govacs.org This approach is particularly valuable for substrates that may be incompatible with transition metal catalysis.

A practical and mild method involves the transnitrilation of in situ generated aryl Grignard or lithium reagents with dimethylmalononitrile (B1205571) (DMMN). acs.orgnih.govacs.org DMMN is a stable, solid reagent that serves as an electrophilic cyanide source, avoiding the use of highly toxic metal cyanides. acs.orgnih.govacs.org This method is tolerant of significant steric hindrance. acs.orgnih.govacs.org Other electrophilic cyanating reagents that have been successfully employed include N-cyano-N-phenyl-p-toluenesulfonamide and 1-cyanobenzimidazole. acs.orgrsc.org

Organometallic ReagentCyanide SourceConditionsYieldRef.
Aryl Grignard ReagentDimethylmalononitrileTHF, 0 °C to rtGood to excellent acs.orgnih.govacs.org
Aryllithium ReagentDimethylmalononitrileTHF, -78 °C to rtGood to excellent acs.orgnih.govacs.org
Aryl Grignard ReagentN-Cyano-N-phenyl-p-toluenesulfonamideTHF, 0 °C to rtGood to excellent rsc.org
Aryl Grignard Reagent1-CyanobenzimidazoleTHF, 0 °C to rtGood to excellent rsc.org

Aryl sulfonates, such as triflates, tosylates, and mesylates, are excellent electrophiles in cross-coupling reactions and serve as viable alternatives to aryl halides for cyanation. acs.orgresearchgate.netnih.gov More recently, aryl imidazolylsulfonates have been introduced as a practical and cost-effective class of electrophiles for palladium-catalyzed cyanation. organic-chemistry.orgnih.gov

The cyanation of aryl imidazolylsulfonates can be achieved using a palladium catalyst with the non-toxic potassium ferrocyanide as the cyanide source. organic-chemistry.org This method offers low catalyst loadings, mild reaction conditions, and environmentally benign byproducts. organic-chemistry.org A significant advantage of this approach is the ability to perform a one-pot, two-step synthesis directly from phenols, first by converting the phenol (B47542) to the imidazolylsulfonate in situ, followed by the cyanation reaction. organic-chemistry.org

SubstrateCatalyst SystemCyanide SourceConditionsYieldRef.
Aryl Imidazolylsulfonates[(allyl)PdCl]2/DPEphosK4[Fe(CN)6]MeCN-H2O, 75 °CGood to excellent organic-chemistry.org
Aryl TriflatesPd(OAc)2/DPPFK4[Fe(CN)6]Toluene, 100 °CGood to excellent researchgate.net

Ammoxidation is an industrial process that converts methyl-substituted aromatic compounds directly into aryl nitriles in a single step using ammonia (B1221849) and oxygen. nih.govtandfonline.comtandfonline.com This method is highly atom-economical and environmentally friendly, as water is the only major byproduct. tandfonline.comrsc.orgresearchgate.net While typically performed at high temperatures on an industrial scale, laboratory-scale ammoxidation methods have also been developed. nih.govrsc.orgresearchgate.net

One such method employs a DC-108 catalyst in a fixed-bed reactor to convert various methylaromatic compounds into their corresponding nitriles in good yields. tandfonline.comtandfonline.com Another approach utilizes an iodine-catalyzed ammoxidation of methyl arenes under milder conditions, making it more accessible for laboratory synthesis. rsc.orgresearchgate.net This metal-free procedure uses readily available ammonium salts as the nitrogen source. rsc.orgresearchgate.net

SubstrateCatalyst/ReagentsConditionsYieldRef.
Methylaromatic compoundsDC-108 catalyst, NH3, Air350-450 °C51-89% tandfonline.comtandfonline.com
Methyl arenesI2, NH4F, TBHPDMSO, 70 °C, O2Moderate to good rsc.orgresearchgate.net

Dehydration-Based Methodologies

The dehydration of primary amides and aldoximes represents a common and effective strategy for the synthesis of nitriles. rsc.orglibretexts.org This approach avoids the use of highly toxic cyanide reagents. rsc.org

Dehydration of Arylamides and Arylaldoximes

The conversion of arylamides and arylaldoximes into the corresponding nitriles is a fundamental transformation in organic synthesis. rsc.org This method is significant for both laboratory and industrial-scale production of aromatic nitriles. rsc.orgrsc.org

Dehydration of Arylamides:

Primary amides can be dehydrated to nitriles using various reagents. Traditionally, harsh dehydrating agents like phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and titanium tetrachloride (TiCl₄) have been employed. libretexts.orgnih.gov The process typically involves heating a solid mixture of the amide and the dehydrating agent, followed by distillation to collect the liquid nitrile. libretexts.org More recently, milder and more selective methods have been developed. For instance, palladium(II) catalysts, in the presence of Selectfluor, can efficiently and chemoselectively convert primary amides to nitriles. acs.org This palladium-catalyzed reaction tolerates a broad range of functional groups and is effective for both aromatic and aliphatic amides. acs.org Another approach involves the use of oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) and triethylamine (B128534) (Et₃N), which allows for the rapid preparation of nitriles from primary amides at room temperature. organic-chemistry.org

Dehydration of Arylaldoximes:

The dehydration of arylaldoximes is another well-established route to aryl nitriles. rsc.org This can be achieved by refluxing the aldoxime with hydroxylamine (B1172632) hydrochloride in solvents like formic acid, acetic acid, or N,N-dimethylformamide (DMF). rsc.orgrsc.org A variety of reagents have been developed to facilitate this transformation under mild conditions. koreascience.kr For example, triphenylphosphine (B44618) dibromide in acetonitrile at room temperature effectively converts various aromatic and heteroaromatic aldoximes into their corresponding nitriles in high yields. arabjchem.org Other effective reagents include diethyl phosphorocyanidate, which works under mild conditions and is applicable to a wide scope of aldoximes. koreascience.kr The use of 2,4,6-trichloro acs.orgnih.govrsc.orgtriazine (TCCA) in DMF is another method that provides excellent yields of nitriles from aldoximes at room temperature. organic-chemistry.org

Table 1: Reagents for Dehydration of Arylamides and Arylaldoximes

Starting Material Reagent Conditions Product Reference
Primary Amide Phosphorus Pentoxide (P₄O₁₀) Heating Nitrile libretexts.org
Primary Amide Palladium(II)/Selectfluor - Nitrile acs.org
Primary Amide Oxalyl Chloride/DMSO/Et₃N Room Temperature Nitrile organic-chemistry.org
Arylaldoxime Triphenylphosphine Dibromide Acetonitrile, Room Temperature Aryl Nitrile arabjchem.org
Aldoxime Diethyl Phosphorocyanidate Mild Conditions Nitrile koreascience.kr
Aldoxime 2,4,6-trichloro acs.orgnih.govrsc.orgtriazine DMF, Room Temperature Nitrile organic-chemistry.org
Aromatic Aldehyde Hydroxylamine Hydrochloride Water/Formic Acid, 80°C Aryl Nitrile rsc.org
Metal-Hydride-Catalyzed Silylative Dehydration of Primary Amides

A modern and economical approach to nitrile synthesis is the metal-hydride-catalyzed silylative dehydration of primary amides. organic-chemistry.orgacs.orgnih.gov This method utilizes inexpensive hydrosilanes and produces only hydrogen gas and non-toxic siloxanes as byproducts, while generally avoiding highly acidic or basic conditions. nih.gov

A notable advancement in this area is the use of a copper-hydride (CuH) catalyst. nih.govacs.orgnih.gov This system is highly efficient, proceeding at ambient temperature and tolerating a variety of sensitive functional groups. acs.orgnih.gov The reaction can be performed with a simple ligand, inexpensive siloxanes, and low catalyst loading. acs.orgnih.gov The mechanism of this copper-catalyzed process is believed to avoid a challenging 1,2-siloxane elimination step, which significantly increases the reaction rate compared to other metal-catalyzed systems. nih.govacs.orgnih.gov N-heterocyclic carbene (NHC) catalyzed silylative dehydration of primary amides has also been reported as an effective method that bypasses the high energy barrier associated with the 1,2-siloxane elimination step. researchgate.net

Table 2: Catalysts for Silylative Dehydration of Primary Amides

Catalyst System Key Features Reference
Copper-Hydride (CuH) Ambient temperature, tolerates sensitive functional groups, low catalyst loading. nih.govacs.orgnih.gov
N-Heterocyclic Carbene (NHC) Bypasses high-energy 1,2-siloxane elimination step. researchgate.net

Oxidative and Decarboxylative Synthetic Routes

Oxidative and decarboxylative reactions provide alternative pathways to nitriles, often starting from carboxylic acids or their derivatives. These methods can be advantageous due to the availability of the starting materials and the unique reaction mechanisms involved.

Electrochemical Oxidative Decarboxylation of α-Imino-oxy Acids via Iminyl Radicals

A novel and environmentally friendly approach to nitrile synthesis involves the electrochemical oxidative decarboxylation of α-imino-oxy acids. rsc.orgchemistryviews.org This method generates iminyl radicals as key intermediates, which then lead to the formation of nitriles. rsc.orgchemistryviews.orgrsc.org The reaction is typically carried out under ambient, metal-free, and exogenous-oxidant-free conditions. rsc.orgrsc.org

The process involves the electrolysis of α-imino-oxy acids in an undivided cell, often using a reticulated vitreous carbon anode and a platinum cathode. chemistryviews.org This electrosynthesis protocol exhibits broad functional-group tolerance and can be scaled up for gram-scale synthesis. rsc.orgchemistryviews.org For instance, various (hetero)aryl nitriles have been successfully synthesized from the corresponding α-imino-oxy acids, which are themselves prepared from aldehydes. chemistryviews.org This method has been used to construct indole-fused polycyclic compounds through intramolecular cyclization of the generated iminyl radicals. rsc.orgresearchgate.net

Oxidative Decarboxylation of Arylacetic Acids utilizing Metal Promoters or Hypervalent Iodine Reagents

The oxidative decarboxylation of arylacetic acids offers a direct route to aryl carbonyl compounds and, in some cases, aryl nitriles. organic-chemistry.orgchemrevlett.comchemrevlett.com This transformation can be achieved using either metal promoters or hypervalent iodine reagents.

Metal-Promoted Decarboxylation:

Several metal-based systems have been developed for the oxidative decarboxylation of arylacetic acids. For example, an iron-promoted method utilizes sodium nitrite (B80452) (NaNO₂) as the nitrogen source and iron(III) triflate (Fe(OTf)₃) as a promoter to convert a series of arylacetic acids into aromatic nitriles in good yields. organic-chemistry.orgorganic-chemistry.orggrafiati.com This reaction is compatible with a wide range of functional groups. organic-chemistry.orggrafiati.com Copper-catalyzed systems have also been employed for the aerobic oxidative decarboxylation of phenylacetic acids to produce aromatic carbonyl compounds. organic-chemistry.org

Hypervalent Iodine Reagents:

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), provide a mild and efficient alternative for the oxidative decarboxylation of 2-aryl carboxylic acids. chemrevlett.comorganic-chemistry.org In the presence of a catalytic amount of sodium azide (B81097) in acetonitrile, DIB can convert 2-aryl carboxylic acids into the corresponding aldehydes, ketones, and nitriles at room temperature. organic-chemistry.orgorganic-chemistry.org This method is noted for its short reaction times and mild conditions. organic-chemistry.orgorganic-chemistry.org Specifically, α-amino aryl carboxylic acids have been shown to yield the corresponding nitriles as the sole products under these conditions. chemrevlett.com

Table 3: Reagents for Oxidative Decarboxylation of Arylacetic Acids

Starting Material Reagent/Promoter Product Reference
Arylacetic Acid Fe(OTf)₃ / NaNO₂ Aromatic Nitrile organic-chemistry.orgorganic-chemistry.orggrafiati.com
2-Aryl Carboxylic Acid (Diacetoxyiodo)benzene / NaN₃ Aldehyde, Ketone, or Nitrile organic-chemistry.orgorganic-chemistry.org
Phenylacetic Acids Copper Catalyst / O₂ Aromatic Carbonyl organic-chemistry.org
Schmidt Reaction of Aldehydes

The Schmidt reaction is a well-known transformation that can be adapted for the synthesis of nitriles from aldehydes. acs.orgjk-sci.com Traditionally, the Schmidt reaction of aldehydes often produces a mixture of nitriles and formanilides. acs.orgresearchgate.net However, recent modifications have led to highly selective methods for nitrile formation.

An efficient protocol involves the use of triflic acid (TfOH) as a catalyst with sodium azide (NaN₃). organic-chemistry.orgacs.org This reaction is nearly instantaneous, proceeds in near-quantitative yields, and tolerates a variety of electron-donating and electron-withdrawing substituents on the aldehyde. acs.org A key advantage of this method is the absence of the formanilide (B94145) side product. organic-chemistry.orgacs.org The use of azidotrimethylsilane (B126382) (TMSN₃) in conjunction with a substoichiometric amount of triflic acid in a hexafluoro-2-propanol (HFIP) solvent system also provides an improved protocol for the Schmidt reaction of aromatic aldehydes, yielding nitriles in good to high yields without requiring an aqueous workup. nih.gov

Table 4: Conditions for the Schmidt Reaction of Aldehydes

Aldehyde Type Reagents Key Features Reference
Aromatic and Aliphatic NaN₃, Triflic Acid (TfOH) Near quantitative yields, no formanilide byproduct. organic-chemistry.orgacs.org
Aromatic TMSN₃, Triflic Acid (substoichiometric), HFIP/ACN Good to high yields, no aqueous workup. nih.gov

α-Arylation of Alkyl Nitriles

The direct α-arylation of alkyl nitriles represents a powerful method for the formation of α-aryl nitriles. thieme.de This transformation is a key step in synthesizing numerous pharmacologically active compounds, natural products, and drugs. researchgate.net Transition metal catalysis, particularly with palladium, has proven highly effective for this purpose. researchgate.net

Palladium-catalyzed α-arylation of arylacetonitriles with partners like aryl halides, tosylates, and mesylates is an efficient route to create the C-C bond at the alpha position. researchgate.netpolyu.edu.hk For instance, a system using Pd(OAc)₂ with a ligand such as XPhos can facilitate the coupling of various arylacetonitriles with a wide range of aryl and heteroaryl sulfonates, producing good to excellent yields under relatively mild conditions. researchgate.netpolyu.edu.hk The reaction generally involves the deprotonation of the nitrile's α-carbon using a strong base, followed by a catalytic cycle involving the palladium catalyst. polyu.edu.hk

A general scheme for this reaction is as follows:

Reactants : An alkyl nitrile (e.g., phenylacetonitrile) and an arylating agent (e.g., a 4-substituted aryl halide or sulfonate).

Catalyst System : A palladium source (e.g., Pd(OAc)₂, Pd(dba)₂) and a phosphine (B1218219) ligand (e.g., XPhos, BINAP). polyu.edu.hkorganic-chemistry.org

Base : A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOt-Bu) is typically required. polyu.edu.hk

The development of these methods allows for the synthesis of complex molecules by offering improved yields, broader substrate scope, and fewer synthetic steps compared to traditional methods like Friedel-Crafts reactions. researchgate.netpolyu.edu.hk

Table 1: Examples of Palladium-Catalyzed α-Arylation of Nitriles

Arylating Agent Nitrile Substrate Catalyst/Ligand Base Yield Reference
Aryl Tosylates Arylacetonitriles Pd(OAc)₂/XPhos K₃PO₄ Good to Excellent polyu.edu.hk
Aryl Bromides Benzylic Nitriles Pd(dba)₂/BINAP NaH Good organic-chemistry.org

Condensation Reactions Involving Phenylacetonitrile (B145931) Derivatives

Condensation reactions, particularly the Knoevenagel condensation, are fundamental in organic chemistry for forming carbon-carbon double bonds. academie-sciences.frsciensage.info This reaction typically involves an active methylene (B1212753) compound, such as a phenylacetonitrile derivative, and a carbonyl compound, like an aldehyde or ketone. academie-sciences.fr

To synthesize a precursor for [4-(2-Furyl)phenyl]acetonitrile, a substituted phenylacetonitrile could be condensed with a furan (B31954) aldehyde. For example, the condensation of furan-2-carboxaldehyde derivatives with phenylacetonitrile can yield β-(2-furyl)-α-phenylvinyl cyanides. chempap.org These reactions are often catalyzed by a weak base, such as piperidine (B6355638) or triethylamine, and can sometimes be performed under solvent-free conditions or with the aid of a catalyst like sodium alginate. sciensage.infochempap.org The resulting α,β-unsaturated nitrile would then require a subsequent reduction of the double bond to yield the final saturated acetonitrile product.

The general Knoevenagel condensation mechanism involves the formation of an enolate from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final unsaturated product. organic-chemistry.org

Research has shown that various aromatic aldehydes react efficiently with active methylene compounds like malononitrile (B47326) or phenylacetonitrile. academie-sciences.frresearchgate.net Specifically, 5-substituted furan-2-carboxaldehydes have been used in condensation reactions with creatinine, indicating the reactivity of the furan aldehyde in such transformations. sphinxsai.com

Strategic Incorporation of the Furan Moiety

The furan ring is a common structural motif in many biologically active compounds and natural products. tubitak.gov.tr Its incorporation into a target molecule like this compound can be achieved through various strategic functionalizations of furan precursors or by constructing the furan-aryl linkage directly.

Functionalization Reactions of Furan Aldehydes

Furan aldehydes, most notably furfural (B47365), are versatile platform chemicals derived from biomass that serve as starting points for a wide range of more complex molecules. semanticscholar.orgnih.govresearchgate.net The aldehyde group can undergo numerous transformations, allowing for the elaboration of the furan core. evitachem.com

One key strategy is the direct arylation of the furan ring. For example, 2-furaldehyde can be arylated at the C5-position using various aryl halides with a palladium catalyst. researchgate.net This method provides a direct route to 5-aryl-2-formylfurans, which are important intermediates. researchgate.net The reaction conditions can be optimized to achieve high regioselectivity and yield. researchgate.net

Another approach involves the Knoevenagel condensation of furfural with an active methylene compound, as discussed previously, to form a vinyl-furan linkage which can be further modified. sciensage.infomdpi.com For instance, reacting furan-2-carbaldehyde with malonic acid in the presence of pyridine (B92270) and piperidine yields 3-(furan-2-yl)propenoic acid. mdpi.com

Table 2: Functionalization Reactions Starting from Furfural

Reaction Type Reagents Product Type Reference
Cannizzaro Reaction NaOH 2-Furylcarbinol & Sodium 2-furancarboxylate orgsyn.org
Grignard Reaction Phenylmagnesium bromide Furan-2-yl(phenyl)methanol orgsyn.org
Direct C-H Arylation Aryl halides, PdCl₂ 5-Aryl-2-formylfuran researchgate.net

Cross-Coupling Methodologies for Furan-Aryl Linkages

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, particularly for linking aromatic rings. researchgate.netnih.gov The Suzuki-Miyaura coupling is a preeminent example, widely used for the synthesis of biaryl compounds due to its high efficiency and tolerance of a broad range of functional groups. numberanalytics.comsandiego.edu

To construct the furan-aryl bond in this compound, a Suzuki coupling could be employed in two principal ways:

Reacting a furan-2-boronic acid with a 4-halophenylacetonitrile.

Reacting a 2-halofuran with (4-(cyanomethyl)phenyl)boronic acid.

These reactions are catalyzed by a palladium(0) species, which is typically generated in situ. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and finally, reductive elimination to yield the biaryl product and regenerate the catalyst. numberanalytics.com The choice of catalyst, ligand, and base can significantly impact the reaction's success. numberanalytics.comresearchgate.net While highly effective, challenges such as dehalogenation and homocoupling can occur as side reactions. nih.govresearchgate.net

Beyond Suzuki coupling, other methodologies like Stille coupling or direct C-H arylation offer alternative pathways for forging the furan-aryl linkage. researchgate.net Direct arylation, as mentioned previously, avoids the need to pre-functionalize one of the coupling partners with an organometallic or organoboron group, making it a more atom-economical approach. researchgate.net

Advanced Synthetic Protocols

Modern organic synthesis increasingly relies on advanced protocols that enhance efficiency, reduce waste, and build molecular complexity rapidly. Multi-component reactions are a prime example of this trend.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. tubitak.gov.trscholarsresearchlibrary.com These one-pot reactions are highly valued for their efficiency, atom economy, and ability to quickly generate libraries of complex molecules from simple precursors. tubitak.gov.trnih.gov

The synthesis of highly functionalized furan rings can be achieved through MCRs. For example, a one-pot, three-component reaction of benzoylacetonitriles, aldehydes, and benzoyl chlorides, co-catalyzed by a lipase (B570770) and a phosphine, can efficiently produce cyano-containing tetrasubstituted furans. mdpi.com Another reported MCR involves the reaction of arylglyoxals, acetylacetone, and substituted phenols to yield 1-(4-(di-alkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives in excellent yields. tubitak.gov.trnih.gov

While a direct MCR for this compound is not explicitly detailed in the provided context, one could envision a strategy combining a furan-containing component, a phenyl precursor, and a cyanide source in a one-pot sequence. The development of such a process would represent a highly efficient and advanced route to this and analogous molecular scaffolds.

One-Pot Synthetic Transformations

The principles of one-pot synthesis are broadly applicable to the construction of biaryl systems like the one found in this compound. For instance, palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. A one-pot, palladium-catalyzed Suzuki coupling has been developed for the synthesis of aryl ketones from aromatic acids and aryl boronic acids. organic-chemistry.org In this process, an aromatic acid is first activated in situ by forming a triazine ester, which then couples with an aryl boronic acid under mild conditions with a low catalyst loading (1 mol % Pd(PPh₃)₂Cl₂), achieving yields of up to 95%. organic-chemistry.org This type of strategy could be adapted to couple a furan boronic acid with a 4-halophenylacetic acid derivative to construct the this compound backbone.

Another relevant example involves the nickel-catalyzed tandem addition/cyclization of 2-(cyanomethyl)benzonitriles with arylboronic acids. This method provides a facile route to aminoisoquinolines under mild conditions. nih.gov While the final product is a more complex heterocycle, the reaction demonstrates a one-pot transformation starting from a functionalized arylacetonitrile. nih.govresearchgate.net

More directly related, a solvent-free, one-pot synthesis for indenoquinolinone derivatives has been reported, catalyzed by iron(III) triflate. d-nb.info This method involves the reaction of various aromatic aldehydes with an amine and 1,3-indanedione. Notably, one of the successfully synthesized compounds was 8-[4-(2-Furyl)phenyl]-9,14-dihydro-8H-indeno[1,2-b]naphtho[2,3-h]quinolin-9-one , which contains the target [4-(2-Furyl)phenyl] scaffold. The reaction proceeded smoothly with good to excellent yields, demonstrating the feasibility of constructing this specific moiety in a one-pot fashion. d-nb.info

Reaction TypeKey ReactantsCatalyst / ReagentKey FeaturesProduct ScaffoldRef.
Suzuki CouplingAromatic Acids, Aryl Boronic AcidsPd(PPh₃)₂Cl₂, CDMTMild conditions, high yield, forms C-C biaryl bondAryl Ketones organic-chemistry.org
Tandem Addition/Cyclization2-(cyanomethyl)benzonitriles, Arylboronic AcidsNi(dppp)Cl₂, ZnCl₂Good functional group tolerance, mild conditionsAminoisoquinolines nih.govresearchgate.net
Multicomponent ReactionAromatic Aldehydes, 1-Aminonaphthalene, 1,3-IndanedioneIron(III) triflateSolvent-free, good yields, forms complex heterocyclesIndenoquinolinones d-nb.info

Environmentally Conscious (Green) Synthesis Approaches (e.g., Aqueous Media)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org Key principles include the use of less toxic reagents, environmentally benign solvents like water, and catalytic methods to improve reaction efficiency. royalsocietypublishing.orgmlsu.ac.in Solvents are a major source of waste in chemical processes, making the use of water or solvent-free conditions particularly attractive. royalsocietypublishing.org

A significant advancement in the green synthesis of arylacetonitriles involves a metal-free cyanation of gem-difluoroalkenes. organic-chemistry.orgacs.org This method uses aqueous ammonia as both the nitrogen source and the medium, completely avoiding the use of highly toxic cyanating agents (e.g., KCN, NaCN) or metal catalysts. The reaction proceeds under mild conditions (60 °C) and demonstrates a broad substrate scope, including the efficient reaction of heterocyclic compounds like furans, to produce α-(hetero)arylacetonitriles in excellent yields. organic-chemistry.orgacs.org This approach represents a cost-effective and environmentally friendly alternative for synthesizing the acetonitrile functional group on an aryl ring. organic-chemistry.org

The use of water as a reaction medium is a cornerstone of many green synthetic protocols. An efficient one-pot synthesis of tetrahydrobenzo[b]pyrans has been demonstrated via the condensation of aromatic aldehydes, malononitrile, and dimedone in water, catalyzed by a cost-effective ionic liquid, [Ch][OH]. mdpi.com The methodology proved effective for heterocyclic aldehydes, including furfural, which furnished the desired pyran derivatives in good to excellent yields. This highlights the utility of aqueous media for multicomponent reactions involving furan-containing substrates. mdpi.com

Catalysis is another key aspect of green synthesis. Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. An iron(0) catalyst system has been developed for the chemoselective α-alkylation and α-olefination of arylacetonitriles with alcohols. organic-chemistry.org This method is environmentally friendly, producing only H₂ and H₂O as byproducts. By simply changing the base, the reaction can be directed towards either borrowing hydrogen (BH) or dehydrogenative coupling (DC) pathways, showcasing high efficiency and selectivity. organic-chemistry.org Furthermore, recyclable catalysts offer a sustainable advantage. Melamine trisulfonic acid (MTSA) has been used as an efficient and recyclable catalyst for the Hantzsch reaction to produce 1,4-dihydropyridines under solvent-free conditions. jksus.org This method was successfully applied to the synthesis of 2,6-Dimethyl-4-(2-furyl)-1,4-dihydropyridine-3,5-dimethylcarboxylate , demonstrating the compatibility of green catalytic systems with furyl-containing scaffolds. jksus.org

Green ApproachKey ReactantsCatalyst / ConditionsKey "Green" Feature(s)Product ScaffoldRef.
Metal-Free Cyanationgem-DifluoroalkenesAqueous Ammonia / 60°CAvoids toxic cyanating agents and metal catalysts; uses water(Hetero)arylacetonitriles organic-chemistry.orgacs.org
Multicomponent ReactionAromatic Aldehydes, Malononitrile, Dimedone[Ch][OH] / Water (reflux)Use of water as solvent; cost-effective ionic liquid catalystTetrahydrobenzo[b]pyrans mdpi.com
Catalytic C-C CouplingArylacetonitriles, AlcoholsIron(0) / BaseEarth-abundant, non-toxic catalyst; H₂O is a byproductα-Alkylated/Olefinated Arylacetonitriles organic-chemistry.org
Solvent-Free CatalysisFurfural, Methyl Acetoacetate, Ammonium AcetateMelamine Trisulfonic Acid (MTSA) / 60°CSolvent-free conditions; recyclable catalyst4-Furyl-1,4-dihydropyridines jksus.org

Theoretical and Computational Investigations of 4 2 Furyl Phenyl Acetonitrile and Analogues

Quantum Chemical Calculation Methodologies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of [4-(2-Furyl)phenyl]acetonitrile and related compounds. These methods allow for the detailed examination of various molecular characteristics at the atomic and electronic levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying furan-containing organic molecules and arylacetonitriles. sumitomo-chem.co.jpjmaterenvironsci.comtandfonline.comarpgweb.comresearchgate.net DFT methods offer a balance between computational cost and accuracy, making them suitable for a wide range of investigations. sumitomo-chem.co.jp The choice of functional and basis set, such as B3LYP with 6-311G(d,p), is critical for obtaining reliable results that correlate well with experimental data. jmaterenvironsci.comarpgweb.commdpi.com

Global and local quantum descriptors derived from DFT calculations are instrumental in predicting the reactivity and selectivity of chemical reactions. For furan (B31954) derivatives and arylacetonitriles, these descriptors help identify the most probable sites for electrophilic and nucleophilic attacks. jmaterenvironsci.commdpi.comconicet.gov.ar

Global reactivity indices such as chemical potential (μ), hardness (η), and global electrophilicity (ω) provide a general overview of a molecule's reactivity. jmaterenvironsci.com For instance, in reactions between alkyl nitroindazoles and aryl acetonitrile (B52724) derivatives, the electronic potential values can indicate the direction of electron transfer, with aryl acetonitriles often acting as the nucleophile (electron donor) and the nitroindazole as the electrophile (electron acceptor). jmaterenvironsci.com

Local reactivity is often analyzed using Fukui functions, which pinpoint the most reactive atomic sites within a molecule. mdpi.comconicet.gov.arnih.govnih.govacs.org For furan and its derivatives, Fukui function calculations can reveal which of the carbon atoms in the furan ring are more susceptible to nucleophilic or electrophilic attack. mdpi.comconicet.gov.ar Similarly, for arylacetonitriles, the Fukui function can identify the electrophilicity of the carbon atoms in the acetonitrile group, predicting their reactivity in condensation reactions. jmaterenvironsci.com

Table 1: Global Reactivity Indices for Aryl Acetonitrile Derivatives (eV)

Reactant HOMO LUMO Chemical Potential (μ)
4-methyl-phenyl-acetonitrile -6.237303 -1.238345 -3.737824
4-methoxy-phenyl-acetonitrile -5.794696 -1.334162 -3.564429
4-chloro-phenyl-acetonitrile -6.650892 -1.649198 -4.150045

Data sourced from theoretical calculations on aryl acetonitrile derivatives. jmaterenvironsci.com

DFT calculations are invaluable for mapping out the entire energy landscape of a chemical reaction, including the structures of intermediates and transition states. This allows for a detailed understanding of reaction mechanisms. For reactions involving arylacetonitriles, such as α-alkylation, DFT can be used to model the catalytic cycle. sci-hub.senih.gov

For example, in the ruthenium(II)-catalyzed α-alkylation of phenylacetonitrile (B145931) with ethanol (B145695), DFT calculations have shown that the reaction proceeds through three main stages: the conversion of ethanol to an aldehyde, the condensation of the arylacetonitrile with the aldehyde, and the subsequent hydrogenation of the resulting intermediate. sci-hub.se The calculations can identify the rate-determining step by comparing the energy barriers of all transition states in the proposed mechanism. sci-hub.se

In the synthesis of complex heterocyclic systems, such as thieno[2,3-d]pyrimidines from 2-amino-4,5-dihydrothiophene-3-carbonitriles, quantum chemical calculations can elucidate the reaction pathway, for instance, by modeling the Michael-type addition and subsequent intramolecular substitution. acs.org These studies provide critical insights that can guide the optimization of reaction conditions. acs.org

The biological activity and physical properties of biaryl compounds like this compound are highly dependent on their three-dimensional structure. royalsocietypublishing.orgekb.eg Conformational analysis using DFT helps to determine the most stable conformers and the energy barriers for rotation around single bonds. ekb.egresearchgate.netplos.orgnih.gov

For biaryl systems, the dihedral angle between the two aromatic rings is a key conformational parameter. royalsocietypublishing.orgresearchgate.net DFT calculations can generate a potential energy surface by systematically varying this angle, revealing the lowest energy conformations. ekb.eg For instance, studies on bi-1,2,3-triazole, a compound with structural similarities to biaryls, have used DFT to identify numerous stable conformers and their relative energies. ekb.eg The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for accurately predicting conformational preferences in solution. royalsocietypublishing.orgekb.eg

The relative stabilities of different isomers and tautomers can also be reliably predicted. This is important for understanding which forms of the molecule are likely to be present under different conditions, which in turn affects their reactivity and spectroscopic properties.

Understanding the electronic structure of a molecule is fundamental to explaining its chemical behavior. Electrostatic potential (ESP) maps visually represent the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. jmaterenvironsci.comnih.govnih.govacs.org These maps are useful for predicting sites of non-covalent interactions and electrophilic/nucleophilic attack. nih.govnih.govacs.org

Natural Bond Orbital (NBO) analysis provides a more quantitative picture of bonding and orbital interactions within the molecule. usp.brtaylorandfrancis.comresearchgate.netnih.govmaterialsciencejournal.org NBO analysis can quantify charge transfer between donor (occupied) and acceptor (unoccupied) orbitals, which is crucial for understanding hyperconjugative interactions and the stability of different conformations. materialsciencejournal.org For furan derivatives, NBO analysis can reveal the extent of electron delocalization from the furan ring to other parts of the molecule. nih.gov

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Salicylanilide Derivative

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
n2(O20) σ*(C19-N21) 22.25
n2(O23) σ*(C24-O29) 41.56
n1(N21) σ*(C19–O20) 43.65

This table illustrates the strong intramolecular hyperconjugative interactions in a related organic molecule, showcasing the type of data obtained from NBO analysis. materialsciencejournal.org

The interaction of a molecule with its solvent environment can significantly affect its spectroscopic properties, a phenomenon known as solvatochromism. researchgate.netnih.govrsc.orgrsc.orgresearchgate.net For molecules with intramolecular charge transfer (ICT) character, such as many furan-containing chromophores, the absorption and fluorescence spectra often show a shift in wavelength with changing solvent polarity. researchgate.netnih.gov

Theoretical calculations can model this behavior by calculating the electronic transition energies in different solvent environments, often using continuum solvation models. researchgate.net Furthermore, these calculations can determine the ground and excited state dipole moments. A significant increase in the dipole moment upon excitation is a hallmark of an ICT state and explains the observed positive solvatochromism (a red shift in emission with increasing solvent polarity). researchgate.netnih.gov This information is crucial for designing molecules with specific photophysical properties for applications in sensors and nonlinear optics. nih.gov

Ab Initio Computational Methods

Ab initio computational methods, which are based on the principles of quantum mechanics, offer a "from the beginning" approach to understanding the electronic structure and properties of molecules without reliance on empirical data. numberanalytics.comdtic.mil These techniques are crucial for accurately predicting molecular geometries, energies, and reactivity. numberanalytics.com For this compound and its analogues, Density Functional Theory (DFT) has emerged as a particularly powerful and cost-effective ab initio method. jmaterenvironsci.com

DFT calculations, often employing the B3LYP functional, provide reliable insights into electronic affinities, binding energies, vibrational frequencies, and geometrical structures of organic compounds. jmaterenvironsci.com Studies on analogous aryl acetonitrile derivatives demonstrate that these molecules can act as nucleophiles, with their reactivity being influenced by the substituents on the phenyl ring. jmaterenvironsci.comarpgweb.com For instance, electron-donating groups can increase the nucleophilicity of the molecule. jmaterenvironsci.com

Table 1: Calculated Global Quantum Chemical Parameters for Aryl Acetonitrile Analogues using DFT/B3LYP

CompoundChemical Potential (μ) (eV)Hardness (η) (eV)Global Electrophilicity (ω) (eV)
4-methyl-phenyl-acetonitrile-3.7378244.8251571.112667
4-methoxy-phenyl-acetonitrile-3.564429--
4-Chloro-phenyl-acetonitrile-4.150045--
Data derived from studies on analogous compounds. jmaterenvironsci.com

These parameters help in understanding the electronic distribution and reactivity of the molecules. arpgweb.com The negative values for the chemical potential indicate a tendency to donate electrons, a characteristic of nucleophiles. jmaterenvironsci.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation extend the insights from quantum chemical calculations to understand the dynamic behavior of molecules in various environments.

The conformational flexibility of molecules like this compound is critical to their function and reactivity. Molecular dynamics (MD) simulations are employed to study these dynamics in solution. usp.br For similar bi-aryl systems, it has been shown that the molecule may exist in different conformations, with the rotational barrier between the furan and phenyl rings being a key factor. researchgate.net

In solution, the predominant conformation can be influenced by interactions with solvent molecules. usp.br For instance, in a polar solvent like acetonitrile, specific conformations might be stabilized through dipole-dipole interactions. High-resolution NMR techniques, in conjunction with computational methods like PM3 calculations, can be used to determine the predominant conformation in solution. researchgate.net For a related compound, 4-(2'-furyl)-2-(methylamino)pyrimidine, studies have shown a preference for an s-trans conformation in solution. researchgate.net

Table 2: Hypothetical Conformational Analysis of this compound in Different Solvents

SolventPredominant ConformationDihedral Angle (Furan-Phenyl)Method
Gas PhasePlanar~0°DFT Optimization
AcetonitrileTwisted~30-45°MD Simulation
ChloroformSlightly Twisted~15-30°MD Simulation
This table is a hypothetical representation based on general principles of conformational analysis in solution. usp.brresearchgate.net

Computational methods are invaluable for predicting how this compound might react with other molecules. arpgweb.com By calculating local reactivity descriptors such as Fukui functions, it is possible to identify the most reactive sites within the molecule for both nucleophilic and electrophilic attack. jmaterenvironsci.comarpgweb.com

For aryl acetonitrile analogues, theoretical studies have shown that the methylene (B1212753) (-CH2-) group adjacent to the nitrile is a primary site for electrophilic attack, while the furan and phenyl rings can undergo electrophilic aromatic substitution. jmaterenvironsci.com The reactivity can be finely tuned by substituents on either ring. For example, in reactions with electrophiles like alkyl nitroindazoles, the aryl acetonitrile acts as the nucleophile, leading to a nucleophilic substitution reaction. jmaterenvironsci.comarpgweb.com The global electrophilicity index can predict the direction of charge transfer in such reactions. jmaterenvironsci.com

Predicting the binding affinity of a molecule to a biological target, such as a protein receptor, is a cornerstone of drug discovery. numberanalytics.com Molecular docking and free energy perturbation (FEP) simulations are computational techniques used for this purpose. acs.org

For analogues of this compound, which contain structural motifs found in biologically active compounds, these methods can predict how they might interact with receptor binding pockets. vu.nldiva-portal.orgnih.gov For example, studies on similar heterocyclic compounds have shown that specific substitutions on the furan or phenyl rings can significantly impact binding affinity to adenosine (B11128) receptors. acs.orgnih.gov The binding affinity is often governed by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. acs.org

Table 3: Hypothetical Binding Affinity Data for this compound Analogues with a Target Receptor

AnalogueSubstituent on Phenyl RingPredicted Binding Affinity (Ki, nM)Key Interaction
This compound H150Pi-stacking with aromatic residue
[4-(2-Furyl)-3-methoxyphenyl]acetonitrile 3-OCH375Hydrogen bond with polar residue
[4-(2-Furyl)-4-chlorophenyl]acetonitrile 4-Cl200Halogen bond with backbone carbonyl
This table presents hypothetical data based on SAR trends observed in similar compound series. acs.orgnih.gov

Synthesis and Chemical Transformations of 4 2 Furyl Phenyl Acetonitrile Derivatives

Derivatization and Functionalization at the Furan (B31954) Ring

The furan ring of [4-(2-Furyl)phenyl]acetonitrile is susceptible to various chemical modifications, allowing for the introduction of diverse functional groups. These transformations are key to altering the electronic and steric properties of the molecule, thereby influencing its reactivity and potential biological activity.

One common approach involves the direct functionalization of the furan ring. For instance, furan derivatives can undergo oxidative coupling reactions. In one study, the coupling of furans with indoles was achieved, leading to the formation of indolyl-furans. rsc.org This reaction proceeds via the chemoselective oxidation of the indole, followed by a nucleophilic attack from the furan. rsc.org Such methodologies provide access to novel π-conjugated systems with interesting photophysical properties. rsc.org

Another strategy for modifying the furan ring is through rearrangement reactions. The Piancatelli rearrangement, for example, transforms 2-furylcarbinols into 4-hydroxycyclopentenones in the presence of an acid catalyst in an aqueous medium. mdpi.com This reaction is highly stereoselective and provides a route to valuable synthetic intermediates. mdpi.com

Furthermore, the furan ring can be involved in cycloaddition reactions. For example, dicyanovinyl-substituted furan derivatives can be prepared and subsequently used in cycloaddition reactions to generate diverse molecular architectures. google.com The introduction of substituents on the furan ring can be achieved using standard aromatic chemistry principles. google.com

The reactivity of the furan ring can also be harnessed to construct more complex heterocyclic systems. For example, substituted 2-aminothiophenes can be synthesized using the Gewald reaction, where the furan group can be one of the substituents. arkat-usa.org

Table 1: Examples of Furan Ring Derivatization

Starting Material Containing Furan MoietyReagents and ConditionsProduct TypeReference
FuranIndole, Metal CatalystIndolyl-furan rsc.org
2-FurylcarbinolAcid, Water4-Hydroxycyclopentenone mdpi.com
5-HydroxymethylfurfuralMalononitrile (B47326)Dicyanovinyl-substituted furan google.com
α-Sulfanylcarbonyl compounds with furan substituentα-Activated acetonitrile (B52724), Amine2-Aminothiophene arkat-usa.org

Substitution and Modification at the Phenyl Ring

The synthesis of derivatives often involves building the substituted phenyl ring prior to the introduction of the furan and acetonitrile groups. For example, new series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives have been synthesized. researchgate.net This was achieved by first reacting various secondary amines with 4-bromomethylbenzenesulfonyl chloride to create substituted phenyl intermediates. researchgate.net These were then reacted with 2-furyl(1-piperazinyl)methanone. researchgate.net

Similarly, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides have been synthesized. hilarispublisher.com This involved the initial preparation of 4-(chloromethyl)-N-(substituted-phenyl)benzamides, which were then reacted with 2-furyl(1-piperazinyl)methanone. hilarispublisher.com These examples highlight a common strategy where the desired substitution on the phenyl ring is established early in the synthetic sequence.

The specific position of substituents on the phenyl ring can influence the molecule's properties. For instance, in a study on bis-amide inhibitors, it was found that 3-phenyl substitution was generally favored over other substitution patterns for achieving a combination of potency and selectivity. nih.gov

Table 2: Examples of Phenyl Ring Modification Strategies

General StructureSynthetic ApproachType of Phenyl ModificationReference
2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanoneReaction of substituted 4-bromomethylbenzenesulfonyl chlorides with secondary amines, followed by reaction with a 2-furyl-piperazine moiety.Sulfonyl-linked substituents researchgate.net
4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamideReaction of substituted 4-(chloromethyl)-N-phenylbenzamides with a 2-furyl-piperazine moiety.Amide-linked substituents hilarispublisher.com
1,3-bis-amidesVaried substitution patterns on a terminal phenyl ring.Direct substitution (e.g., methyl, methoxy, halo) nih.gov

Chemical Conversions of the Acetonitrile Moiety

The acetonitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amides, aldehydes, amines, and can also participate in the formation of heterocyclic rings.

Hydrolytic Transformations to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that can lead to either amides or carboxylic acids depending on the reaction conditions. The reaction proceeds in two stages, first forming an amide, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.uk

To Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acidic Hydrolysis: Heating a nitrile under reflux with a dilute acid, such as hydrochloric acid, yields a carboxylic acid. chemguide.co.uklibretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water. libretexts.org

Alkaline Hydrolysis: Refluxing a nitrile with an alkali solution, like sodium hydroxide (B78521), initially produces the salt of the carboxylic acid. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org

To Amides: Stopping the hydrolysis at the amide stage can be challenging as amides often hydrolyze faster than nitriles under the same conditions. chemistrysteps.com However, milder reaction conditions can be employed to favor the formation of the amide. chemistrysteps.comcommonorganicchemistry.com For instance, using a controlled amount of water or specific catalysts can facilitate the partial hydrolysis to the amide. orgsyn.org Transition metal catalysts have been developed for the hydration of nitriles to amides under neutral or mild conditions. orgsyn.org Another approach involves the use of urea-hydrogen peroxide in an alkaline solution. commonorganicchemistry.com

Table 3: Hydrolysis of the Acetonitrile Group

ProductReagents and ConditionsKey IntermediateReference
Carboxylic AcidDilute acid (e.g., HCl), heatAmide chemguide.co.uklibretexts.org
Carboxylate SaltAlkali (e.g., NaOH), heatAmide chemguide.co.uklibretexts.org
AmideMilder conditions, controlled water, specific catalystsImidic acid chemistrysteps.comcommonorganicchemistry.comorgsyn.org

Reductive Pathways to Aldehydes and Amines

The nitrile group can be reduced to form either primary amines or aldehydes, depending on the reducing agent used.

Reduction to Amines: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. pressbooks.pub The reaction involves the addition of two hydride ions to the carbon-nitrogen triple bond, followed by protonation. pressbooks.pub Catalytic hydrogenation can also be employed for this transformation. researchgate.net

Reduction to Aldehydes: A milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can be used to stop the reduction at the aldehyde stage. pressbooks.pub

Table 4: Reduction of the Acetonitrile Group

ProductReducing AgentKey FeaturesReference
Primary AmineLithium aluminum hydride (LiAlH₄)Complete reduction of the nitrile group. pressbooks.pub
Primary AmineCatalytic Hydrogenation (e.g., Nickel boride)Can be performed under milder, catalytic conditions. researchgate.net
AldehydeDiisobutylaluminum hydride (DIBAL-H)Partial reduction to the aldehyde. pressbooks.pub

Nucleophilic Additions Yielding Ketone Derivatives

The reaction of a nitrile with an organometallic reagent, such as a Grignard reagent or an organolithium reagent, followed by hydrolysis, yields a ketone. pressbooks.pub This reaction provides a valuable method for forming a new carbon-carbon bond and introducing a ketone functionality. The mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbon of the nitrile group.

Cyclization Reactions to Form Nitrogen Heterocycles (e.g., Tetrazoles, Pyrimidines, Thiophenes)

The acetonitrile moiety is a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

Tetrazoles: this compound can be converted into tetrazole derivatives. The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a common method for forming the tetrazole ring. clockss.org

Pyrimidines: The nitrile group can participate in cyclization reactions to form pyrimidine (B1678525) rings. For instance, 2-amino-4H-pyran derivatives containing a cyano group can undergo cyclization to form pyrano[2,3-d]pyrimidines. grafiati.com In another example, chalcones can react with compounds containing an active methylene (B1212753) group and a nitrile to form pyrimidine derivatives. ekb.eg

Thiophenes: The Gewald reaction is a well-known method for synthesizing 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with an α-cyano ester (or other activated nitrile) and elemental sulfur in the presence of a base. arkat-usa.org While the primary reactants are the ketone/aldehyde and the activated nitrile, the furan group can be a substituent on one of the starting materials.

Table 5: Cyclization Reactions Involving the Acetonitrile Moiety

HeterocycleGeneral MethodKey ReactantsReference
Tetrazole[2+3] CycloadditionNitrile, Azide clockss.org
PyrimidineCyclocondensationActivated nitrile, Amidine or other suitable precursors grafiati.comekb.eg
2-AminothiopheneGewald ReactionKetone/aldehyde, Activated nitrile, Sulfur, Base arkat-usa.org
PyrroleMichael addition and cyclizationNitroalkene, Enamine (containing a nitrile group) clockss.org

Formation of Conjugated Systems and Higher-Order Architectures

The extension of the π-system of this compound and its derivatives is a critical area of research for the development of novel organic materials with tailored electronic and photophysical properties. The strategic formation of conjugated systems and higher-order architectures, such as oligomers and polymers, allows for the modulation of properties like charge transport, light absorption and emission, and thermal stability. While specific research on the direct use of this compound in the formation of such systems is not extensively documented in publicly available literature, the fundamental principles of organic chemistry provide a clear pathway for these transformations.

Methodologies for the synthesis of extended π-conjugated systems often rely on well-established cross-coupling reactions and condensation chemistry. For a molecule like this compound, both the furan and the phenyl rings, as well as the active methylene group of the acetonitrile moiety, offer potential sites for reaction and elongation of the conjugated path.

For instance, the furan and phenyl rings can be functionalized with leaving groups (e.g., halogens) or organometallic moieties (e.g., boronic acids or stannanes) to participate in reactions like Suzuki, Stille, or Heck couplings. These reactions are powerful tools for the creation of new carbon-carbon bonds, enabling the linkage of multiple this compound units or their connection to other aromatic building blocks.

The active methylene group of the acetonitrile offers another reactive handle. It can be deprotonated to form a carbanion, which can then participate in various condensation reactions. For example, a Knoevenagel condensation with an aromatic aldehyde could lead to the formation of a stilbene-like structure, significantly extending the conjugation.

Although direct experimental data for the polymerization or oligomerization of this compound is scarce, the synthesis of related furan- and benzene-containing conjugated structures has been reported. These studies demonstrate the feasibility of incorporating furan and phenyl rings into larger π-systems. For example, the condensation of furfural (B47365) with diamines has been used to create furan-based molecular wires. This suggests that derivatives of this compound, particularly those where the nitrile group is converted to an aldehyde or an amine, could serve as valuable monomers for similar polymerization reactions.

The following table outlines potential synthetic strategies for the formation of conjugated systems from this compound derivatives, based on established chemical principles.

Derivative of this compound Reaction Type Potential Conjugated Product Key Features
Bromo-[4-(2-furyl)phenyl]acetonitrileSuzuki CouplingOligo- or Poly-arylenesFormation of C-C bonds between aromatic rings.
This compoundKnoevenagel CondensationStilbene DerivativesExtension of conjugation via a double bond.
[4-(2-Furyl)phenyl]carbaldehydeWittig ReactionStilbene DerivativesFormation of a C=C double bond.
Amino-[4-(2-furyl)phenyl]acetonitrileSchiff Base FormationPoly(azomethine)sIncorporation of imine linkages into the polymer backbone.

Academic Research Applications and Broader Potential in Chemical Science

Role as Essential Building Blocks in Complex Organic Synthesis

The reactivity of the nitrile group and the furan (B31954) nucleus in [4-(2-Furyl)phenyl]acetonitrile makes it a highly versatile building block in the field of organic synthesis. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, providing a gateway to a wide array of more complex molecular architectures.

The furan moiety, on the other hand, can participate in various cycloaddition reactions, such as Diels-Alder reactions, and can be a precursor to other heterocyclic systems. This dual reactivity allows for the construction of intricate polycyclic and heterocyclic frameworks that are often found in natural products and pharmaceutically active compounds.

For instance, the phenylacetonitrile (B145931) core is a common structural motif in many synthetic procedures. orgsyn.org The furan ring can be involved in transformations leading to cyclopentenone derivatives, which are key intermediates in the synthesis of prostaglandins (B1171923) and other biologically active molecules. orgsyn.org The strategic combination of these two reactive centers within a single molecule provides chemists with a powerful tool for the efficient construction of complex target molecules. google.com

Precursors for the Development of Novel Heterocyclic Systems

The inherent structure of this compound makes it an ideal starting material for the synthesis of novel heterocyclic compounds. The furan ring itself is a fundamental heterocycle, but it can also serve as a diene in Diels-Alder reactions to construct more complex bridged ring systems.

Furthermore, the nitrile group is a key functional group for the construction of various nitrogen-containing heterocycles. Through cyclization reactions involving the nitrile group and other suitably positioned functional groups, a diverse range of heterocyclic systems can be accessed. These include, but are not limited to, pyrimidines, pyrazoles, triazoles, and thiazoles. longdom.orgresearchgate.net

Research has demonstrated the utility of related furoyl and cyano-containing compounds in the synthesis of a variety of heterocyclic systems with potential biological activities. researchgate.net For example, 2-furoyl isothiocyanate has been used as a building block to produce five- and six-membered heterocyclic systems. researchgate.net Similarly, the chemistry of alkenyl nitriles is widely utilized in heterocyclic synthesis. longdom.org The development of new hybrid compounds containing both thieno[3,2-d]pyrimidine (B1254671) and pyrazolo[3,4-d]pyrimidine moieties highlights the potential for creating complex heterocyclic structures from suitable precursors. bohrium.com

Utility in Chemical Biology as Probes and Tools for Molecular Tracking and Bioconjugation

The unique spectroscopic properties and reactive handles of molecules containing furan and nitrile groups suggest the potential utility of this compound derivatives in the field of chemical biology. While direct applications of this specific compound are still emerging, related structures have shown promise as fluorescent probes and tools for bioconjugation.

Furan-containing compounds can exhibit interesting photophysical properties, and their fluorescence can be sensitive to the local environment. This makes them potential candidates for the development of fluorescent probes to study biological processes. For example, derivatives of 2-phenyl-1,3-oxazol-5(4H)-ones containing furan moieties have been studied for their spectral and photophysical properties in various solvents. researchgate.net

The nitrile group, while not as commonly used for bioconjugation as other functional groups, can be chemically modified to introduce bioorthogonal handles. These handles allow for the specific labeling of biomolecules, such as proteins and nucleic acids, in complex biological systems. This enables researchers to track the localization and dynamics of these molecules in living cells. The development of redox-based reagents for methionine bioconjugation offers a chemoselective method for protein functionalization. google.com

Applications in Materials Science (e.g., Components for Metal-Organic Hybrid Materials, Liquid Crystal Systems)

The rigid, aromatic structure of this compound, combined with the coordinating ability of the furan oxygen and the nitrile nitrogen, makes it a promising candidate for applications in materials science. These features allow for the formation of ordered structures, such as those found in liquid crystals and metal-organic frameworks (MOFs).

The elongated, rod-like shape of the molecule is a key characteristic for the formation of liquid crystalline phases. By modifying the substituents on the phenyl and furan rings, the liquid crystalline properties can be tuned to achieve desired mesophases and transition temperatures.

In the realm of metal-organic hybrid materials, the furan and nitrile groups can act as ligands, coordinating to metal ions to form extended network structures. These MOFs can exhibit a range of interesting properties, including porosity, catalysis, and luminescence, making them suitable for applications in gas storage, separation, and sensing. While direct use of this compound in these applications is an area of active research, related nitrile-containing compounds are utilized in the formulation of specialty polymers and resins to enhance material properties. chemimpex.com

Intermediate in Agrochemical Development

The structural motifs present in this compound are found in a number of biologically active compounds, including those with applications in agriculture. The furan ring, in particular, is a component of several known insecticides and pesticides. google.cominchem.org

The phenylacetonitrile core is also a common feature in agrochemical research. chemimpex.com Therefore, this compound serves as a valuable intermediate in the synthesis of new agrochemical candidates. By chemically modifying the furan and phenyl rings, as well as the nitrile group, libraries of new compounds can be generated and screened for their pesticidal, herbicidal, or fungicidal activity. The development of new and effective agrochemicals is crucial for ensuring food security, and versatile building blocks like this compound play a key role in this endeavor. For instance, dinotefuran, an insecticide, contains a tetrahydro-3-furylmethyl group. jst.go.jp

Contributions to Green Chemistry Methodologies in Synthetic Organic Chemistry

The development of environmentally benign synthetic methods is a central focus of modern chemistry. Research into the synthesis of compounds like this compound and its derivatives is increasingly incorporating the principles of green chemistry. researchgate.netencyclopedia.pub This includes the use of greener solvents, catalysts, and energy sources to minimize waste and environmental impact.

Solvent-free reaction conditions and the use of microwave or ultrasound irradiation are being explored to improve reaction efficiency and reduce energy consumption. researchgate.netencyclopedia.pub For example, the aldol (B89426) condensation of furfural (B47365) and acetone (B3395972) to produce furfurylidene ketone, an important intermediate, has been studied under solvent-free conditions. researchgate.net The development of green synthetic approaches for heterocyclic compounds, such as 1,2,4-thiadiazoles, highlights the broader trend in the field. semanticscholar.org By optimizing the synthesis of versatile building blocks like this compound, the principles of green chemistry can be applied throughout the entire synthetic sequence, leading to more sustainable chemical manufacturing processes. colab.ws

Q & A

Basic: What are the standard synthetic routes for preparing [4-(2-Furyl)phenyl]acetonitrile?

Methodological Answer:
A common approach involves multi-step nucleophilic substitution and condensation reactions. For example, acetonitrile is used as a solvent in reflux conditions with potassium carbonate (K₂CO₃) to activate intermediates. Electrophiles like brominated sulfonyl chlorides react with furan-containing amines under controlled pH (9–10) and reflux durations (0.5–5 hours) to form target derivatives . Key steps include:

  • Step I : Activation of 2-furylpiperazine derivatives in acetonitrile with K₂CO₃ (0.5-hour reflux).
  • Step II : Reaction with bromomethylphenyl sulfonyl chlorides (3a-h) under 4–5 hours of reflux to yield substituted acetonitrile derivatives.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Proton (¹H) and carbon (¹³C) NMR are critical for verifying the furyl and phenyl substituents. For example, the aromatic protons of the furyl group resonate at δ 6.3–7.5 ppm, while the acetonitrile carbon appears near δ 115–120 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., average mass ~206.245 g/mol for analogs) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

  • Solvent Selection : Acetonitrile is preferred for its polarity and ability to dissolve both organic and inorganic reagents (e.g., K₂CO₃), as shown in multi-step syntheses .
  • Temperature/Time : Short reflux periods (0.5 hours) for activation steps reduce side reactions, while extended reflux (4–5 hours) ensures complete electrophilic substitution .
  • Catalyst Use : Triethylamine or K₂CO₃ enhances nucleophilicity of intermediates, improving coupling efficiency .

Advanced: What strategies are used to functionalize the acetonitrile moiety for targeted applications?

Methodological Answer:

  • Fluorination : Introducing electron-withdrawing groups (e.g., trifluoromethyl) via electrophilic substitution enhances stability and bioactivity. For example, fluorinated phenylacetonitrile derivatives are synthesized using halogenated benzyl chlorides .
  • Heterocyclic Coupling : Piperazine or pyrazole rings can be appended to the acetonitrile core via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Basic: How is purity assessed for this compound in academic research?

Methodological Answer:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) resolves impurities. Mobile phases often use acetonitrile/water gradients .
  • Melting Point : Sharp melting ranges (e.g., 120–125°C for analogs) indicate crystalline purity .

Advanced: How should researchers address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Variable Reaction Conditions : Discrepancies in yields (e.g., 51.8% vs. 92.2%) may arise from differences in solvent purity, inert atmosphere use, or catalyst ratios .
  • Bioactivity Context : Conflicting enzyme inhibition data may reflect assay variations (e.g., bacterial strain specificity or enzyme isoforms). Replicate studies under standardized protocols are critical .

Advanced: What role does this compound play in medicinal chemistry applications?

Methodological Answer:

  • Drug Intermediate : It serves as a precursor for ligands targeting translocator proteins (e.g., DPA-714, a neuroinflammation marker). Radiofluorination of derivatives enables PET imaging .
  • Cytotoxicity Screening : Derivatives are evaluated against cancer cell lines using MTT assays, with structural modifications (e.g., sulfonyl groups) modulating potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.